molecular formula C21H32O2 B7819658 Cardol diene

Cardol diene

Cat. No.: B7819658
M. Wt: 316.5 g/mol
InChI Key: UFMJCOLGRWKUKO-UTOQUPLUSA-N
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Description

Cardol diene is a phenolic compound derived from cashew nut shell liquid (CNSL). It is a natural phenol with the molecular formula C21H32O2 and a molecular weight of 316.5 g/mol. This compound is known for its antioxidant, anti-inflammatory, and antimicrobial properties, making it a compound of interest in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cardol diene can be synthesized through the chemical modification of cashew nut shell liquid. The process typically involves the extraction of CNSL followed by chemical reactions to isolate and purify this compound. Common methods include:

  • Extraction: : CNSL is extracted from cashew nut shells using solvents such as acetone or ethanol.

  • Purification: : The extracted CNSL undergoes purification processes to remove impurities and isolate this compound.

  • Chemical Modification: : Further chemical reactions, such as hydrogenation or oxidation, can be employed to modify the structure of this compound and enhance its properties.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale extraction and purification processes. Advanced techniques such as supercritical fluid extraction and chromatography are used to achieve high purity and yield. The production process is optimized to ensure the efficient extraction and isolation of this compound from CNSL.

Chemical Reactions Analysis

Types of Reactions

Cardol diene undergoes various chemical reactions, including:

  • Oxidation: : this compound can be oxidized to form cardanol, a related compound with different properties.

  • Reduction: : Reduction reactions can convert this compound into its saturated analogs.

  • Substitution: : Electrophilic substitution reactions can introduce functional groups into the this compound molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as hydrogen gas (H2) and metal catalysts are used.

  • Substitution: : Electrophilic reagents like halogens (Cl2, Br2) and strong acids are employed.

Major Products Formed

  • Oxidation: : Cardanol is a major product formed from the oxidation of this compound.

  • Reduction: : Saturated analogs of this compound are produced through reduction reactions.

  • Substitution: : Various substituted derivatives of this compound can be synthesized through electrophilic substitution reactions.

Scientific Research Applications

Cardol diene has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a starting material for the synthesis of various phenolic compounds and derivatives.

  • Biology: : Investigated for its antimicrobial and antioxidant properties.

  • Medicine: : Studied for its potential therapeutic effects in treating inflammatory and oxidative stress-related conditions.

  • Industry: : Utilized in the production of resins, coatings, and other industrial applications due to its chemical properties.

Mechanism of Action

The mechanism by which cardol diene exerts its effects involves its interaction with molecular targets and pathways:

  • Antioxidant Activity: : this compound acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage.

  • Anti-inflammatory Activity: : It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

  • Antimicrobial Activity: : this compound disrupts the cell membranes of microorganisms, leading to their death.

Comparison with Similar Compounds

Cardol diene is similar to other phenolic compounds such as cardanol, anacardic acid, and their derivatives. this compound is unique in its structure and properties, making it distinct from these compounds. The presence of the diene group in this compound contributes to its reactivity and biological activity, setting it apart from its analogs.

List of Similar Compounds

  • Cardanol

  • Anacardic Acid

  • Resorcinolic Compounds

  • Phenolic Lipids

Properties

IUPAC Name

5-[(8Z,11Z)-pentadeca-8,11-dienyl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h4-5,7-8,16-18,22-23H,2-3,6,9-15H2,1H3/b5-4-,8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMJCOLGRWKUKO-UTOQUPLUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCC=CCCCCCCCC1=CC(=CC(=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\C/C=C\CCCCCCCC1=CC(=CC(=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70872872
Record name 5-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70872872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-(8,11-Pentadecadienyl)-1,3-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038534
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

79473-25-9
Record name 5-(8Z,11Z)-8,11-Pentadecadien-1-yl-1,3-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79473-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70872872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(8,11-Pentadecadienyl)-1,3-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038534
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

55 - 55.5 °C
Record name 5-(8,11-Pentadecadienyl)-1,3-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038534
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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